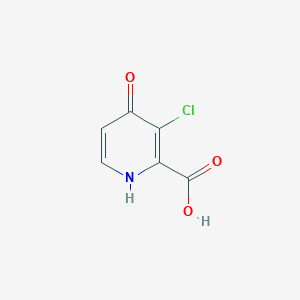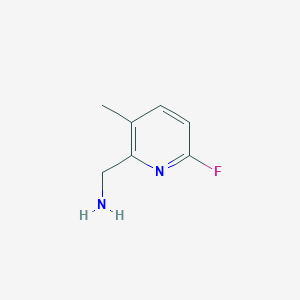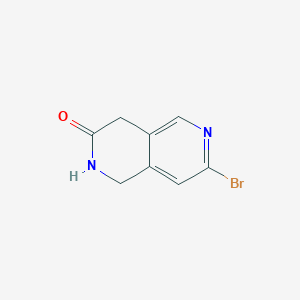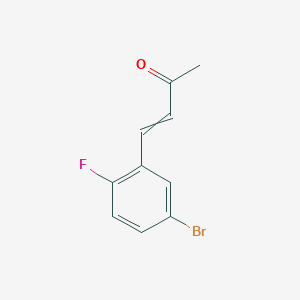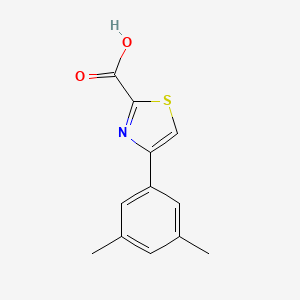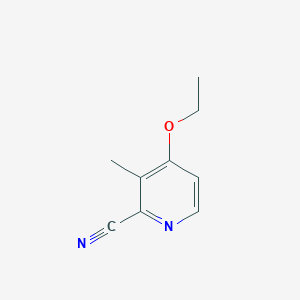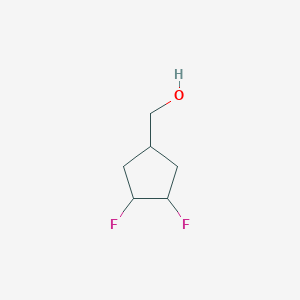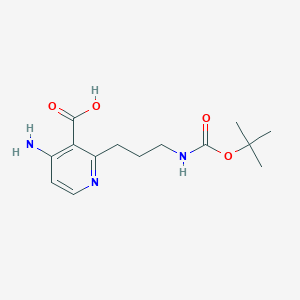
4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that features a nicotinic acid core with an amino group at the 4-position and a tert-butoxycarbonyl-protected amino propyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves multiple steps. One common approach starts with the nicotinic acid derivative, which undergoes a series of reactions to introduce the amino and tert-butoxycarbonyl-protected amino propyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide. The tert-butoxycarbonyl (Boc) protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, free amines, and other substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The amino and nicotinic acid groups can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonyl)amino)butanoic acid
- 2-(tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
- 4-(tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This unique structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H21N3O4 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
4-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-4-5-10-11(12(18)19)9(15)6-8-16-10/h6,8H,4-5,7H2,1-3H3,(H2,15,16)(H,17,20)(H,18,19) |
Clave InChI |
UBAKWXMQKOMPPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


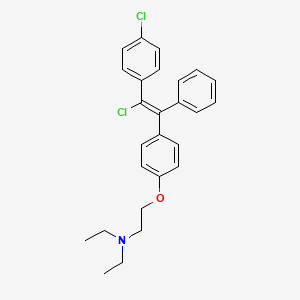
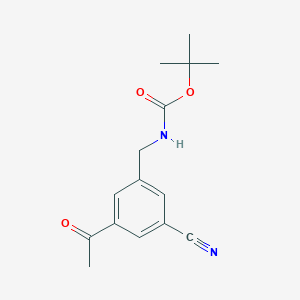
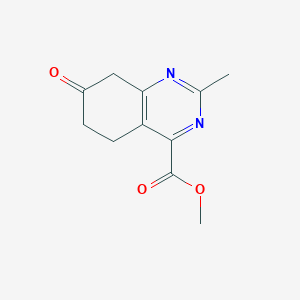
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
